![molecular formula C4H5ClN2O B597391 3-Chloro-5-ethyl-1,2,4-oxadiazole CAS No. 1256643-47-6](/img/structure/B597391.png)
3-Chloro-5-ethyl-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles has gained attention due to their versatility in drug discovery. These compounds exhibit diverse biological activities, including anti-infective properties. Researchers have synthesized various substituted 1,2,4-oxadiazoles with anti-bacterial, anti-viral, and anti-leishmanial activities. Efforts have been made to provide chemical insights for designing new entities with anti-infective potential .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-ethyl-1,2,4-oxadiazole consists of a five-membered heterocyclic scaffold containing an oxygen atom and two nitrogen atoms. It exists in four regioisomeric forms: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole. The electronegativities of nitrogen and oxygen contribute to its hydrogen bond acceptor properties .
Chemical Reactions Analysis
Research on 1,2,4-oxadiazoles has explored their reactivity and synthetic strategies. Various functional groups can be introduced into the 1,2,4-oxadiazole scaffold, leading to diverse derivatives with potential biological activities. These reactions are crucial for designing novel anti-infective agents .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anti-Infective Agents
1,2,4-Oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have potential for Structure-Activity Relationship (SAR) and activity potential .
Anti-Trypanosomal Activity
1,2,4-Oxadiazoles have been studied for their potential mode of action against Trypanosoma cruzi cysteine protease cruzain . This could lead to potential treatments for Chagas disease or American trypanosomiasis .
Antibacterial Properties
Many oxadiazole derivatives exhibit antibacterial properties . This makes them potential candidates for the development of new antibiotics, especially in the face of increasing antibiotic resistance .
Antiviral Properties
Oxadiazole derivatives also show antiviral properties . For example, the 1,2,4-triazole motif, which is similar to 1,2,4-oxadiazole, has been used in antiviral medications like ribavirin .
Antifungal Properties
Oxadiazole derivatives have been found to have antifungal properties . This could lead to the development of new antifungal medications or fungicides .
Anticancer Properties
Oxadiazole derivatives have been found to have anticancer properties . This could lead to the development of new cancer treatments .
Anti-Inflammatory and Analgesic Properties
Oxadiazole derivatives have been found to have anti-inflammatory and analgesic properties . This could lead to the development of new anti-inflammatory drugs and pain relievers .
Agricultural Applications
Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity . This could lead to the development of new pesticides and other agricultural products .
Future Directions
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with various proteins or enzymes in the pathogens to exert their effects.
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets, leading to changes that inhibit the growth or replication of the pathogens . The specific interactions and changes depend on the structure of the oxadiazole and the nature of the target.
Biochemical Pathways
Given the broad-spectrum anti-infective activity of 1,2,4-oxadiazoles, it can be inferred that these compounds likely interfere with essential biochemical pathways in the pathogens, leading to their death or growth inhibition .
Result of Action
Based on the known activities of 1,2,4-oxadiazoles, it can be inferred that the compound likely leads to the death or growth inhibition of pathogens, contributing to its anti-infective activity .
properties
IUPAC Name |
3-chloro-5-ethyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c1-2-3-6-4(5)7-8-3/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQGIGNDLDNZQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-ethyl-1,2,4-oxadiazole |
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